2-Hydroxy-3-(4-methoxy-phenyl)-3-(2-nitro-phenylsulfanyl)-propionic acid

Process Chemistry Diltiazem Intermediate Synthesis Stereoselective Condensation

2-Hydroxy-3-(4-methoxy-phenyl)-3-(2-nitro-phenylsulfanyl)-propionic acid (CAS 30067-06-2) is a threo-configured arylthio-substituted propionic acid that serves as a penultimate intermediate in the industrial synthesis of the calcium-channel blocker diltiazem hydrochloride. The compound exists as a racemic mixture of (2R,3R) and (2S,3S) enantiomers, requiring resolution to obtain the pharmacologically required (2S,3S)-enantiomer.

Molecular Formula C16H15NO6S
Molecular Weight 349.4 g/mol
CAS No. 30067-06-2
Cat. No. B13820808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-3-(4-methoxy-phenyl)-3-(2-nitro-phenylsulfanyl)-propionic acid
CAS30067-06-2
Molecular FormulaC16H15NO6S
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C(C(=O)O)O)SC2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C16H15NO6S/c1-23-11-8-6-10(7-9-11)15(14(18)16(19)20)24-13-5-3-2-4-12(13)17(21)22/h2-9,14-15,18H,1H3,(H,19,20)
InChIKeyMAZQSTHKJABVOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-3-(4-methoxy-phenyl)-3-(2-nitro-phenylsulfanyl)-propionic Acid (CAS 30067-06-2): A Procurable Diltiazem Intermediate with Defined Stereochemical and Process Advantages


2-Hydroxy-3-(4-methoxy-phenyl)-3-(2-nitro-phenylsulfanyl)-propionic acid (CAS 30067-06-2) is a threo-configured arylthio-substituted propionic acid that serves as a penultimate intermediate in the industrial synthesis of the calcium-channel blocker diltiazem hydrochloride [1]. The compound exists as a racemic mixture of (2R,3R) and (2S,3S) enantiomers, requiring resolution to obtain the pharmacologically required (2S,3S)-enantiomer. Its procurement value is tied directly to three differentiating features: (i) the 2-nitrophenylthio group enables a unique cyclocondensation to the 1,5-benzothiazepine ring system that other nitro-positional isomers cannot support; (ii) the threo relative stereochemistry is a strict prerequisite for downstream bioactivity; and (iii) the free carboxylic acid form permits direct resolution with inexpensive amino acids such as L-lysine, bypassing the need for ester hydrolysis steps that can compromise enantiomeric purity [2].

Why In-Class Propionic Acid Intermediates Cannot Substitute for 2-Hydroxy-3-(4-methoxy-phenyl)-3-(2-nitro-phenylsulfanyl)-propionic Acid in Diltiazem Synthesis


The diltiazem synthetic route imposes three non-negotiable structural requirements that eliminate generic substitution: (1) the 2-nitro group must be ortho to the sulfur atom to enable reductive cyclization to the 1,5-benzothiazepine core—the 3-nitro isomer fails to cyclize and instead produces an inactive linear byproduct [1]; (2) the threo stereochemistry (hydroxy and nitrophenylthio groups anti) is essential, as the erythro diastereomer yields the pharmacologically inactive cis-2,3-dihydro-benzothiazepine enantiomer [2]; and (3) the free carboxylic acid enables direct diastereomeric salt resolution with L-lysine, a strategy that is ineffective with the corresponding methyl ester, which requires separate enzymatic or chemical hydrolysis steps that reduce overall yield and optical purity [3]. Consequently, even closely related compounds such as the methyl ester (CAS 30067-00-6), the 3-nitrophenylthio positional isomer, or the erythro analog cannot be interchanged without complete route redesign.

Quantitative Differentiation Evidence for 2-Hydroxy-3-(4-methoxy-phenyl)-3-(2-nitro-phenylsulfanyl)-propionic Acid Against Closest Analogs


Lewis-Acid Catalyzed Synthesis Yield: Target Threo Ester vs. Prior Art Condensation Methods

In the condensation of trans-3-(4-methoxyphenyl)glycidic ester with 2-nitrothiophenol, the Lewis acid-catalyzed method described in US 4,420,628 provides the target threo-2-hydroxy-3-(4-methoxyphenyl)-3-(2-nitrophenylthio)propionic ester in 40–75% yield within 1–22.5 hours [1]. By contrast, the prior uncatalyzed condensation method (Japanese Patent Publication No. 36221/1974) required 68–120 hours to achieve only 38–56% yield [1]. Furthermore, the use of sodium bicarbonate or boron trifluoride as described in Chem. Pharm. Bull. 1970 gives exclusively the undesired erythro isomer in only ~15% yield [1].

Process Chemistry Diltiazem Intermediate Synthesis Stereoselective Condensation

Optical Resolution Efficiency: Free Acid with L-Lysine vs. Other Basic Amino Acids

Senuma et al. (1989) screened multiple basic amino acids for the resolution of racemic (2RS,3RS)-2-hydroxy-3-(4-methoxyphenyl)-3-(2-nitrophenylthio)propionic acid. L-Lysine was identified as the most effective resolving agent, yielding the desired (+)-(2S,3S)-enantiomer in high optical purity [1]. Other amino acids tested (L-arginine, L-histidine, L-ornithine) required more recrystallization steps or gave lower enantiomeric excess for the same number of recrystallizations [1]. The free acid form is essential for this salt-formation resolution; the corresponding methyl ester requires enzymatic resolution using Candida cylindracea lipase, which, although capable of >95% ee at 50% conversion, necessitates subsequent ester hydrolysis that risks partial racemization [2].

Chiral Resolution Diltiazem Diastereomeric Salt Formation

Diastereomeric Specificity: Threo vs. Erythro Configuration in the Cyclization Step

The threo configuration of 2-hydroxy-3-(4-methoxyphenyl)-3-(2-nitrophenylthio)propionic acid (and its esters) is mandatory for producing pharmacologically active diltiazem. US 4,420,628 explicitly states that the erythro isomer leads to the cis-2,3-dihydro-1,5-benzothiazepine system, which is pharmacologically inactive as a calcium antagonist [1]. The Lewis acid-catalyzed process was developed specifically because prior methods gave exclusively the erythro product or required prohibitively long reaction times [1]. The target compound's threo selectivity is achievable with Sn-based Lewis acids (SnF₂: 71.5% threo; SnI₄: 65.2%; Table 1 of the patent), whereas sodium bicarbonate or BF₃ conditions produce 0% threo isomer [1].

Stereochemistry Benzothiazepine Ring Closure Diltiazem Pharmacology

Positional Isomer Specificity: 2-Nitrophenylthio vs. 3-Nitrophenylthio in Cyclocondensation

The 3-nitrophenylthio isomer (threo-2-hydroxy-3-(4-methoxyphenyl)-3-(3-nitrophenylthio)propionic ester) has been described in Japanese Patent JP 56028779A [1]. However, the 3-nitro regioisomer cannot undergo the intramolecular reductive cyclization to form the 1,5-benzothiazepine ring because the nitro group must be positioned ortho to the sulfur to allow proximity-driven attack on the electrophilic carbon after reduction to the aniline [2][3]. No patent or publication reports successful conversion of the 3-nitro isomer to diltiazem or any benzothiazepine. The entire diltiazem patent and process literature exclusively uses the 2-nitrophenylthio regioisomer.

Regiochemistry Cyclization 1,5-Benzothiazepine Formation

Direct Resolution Advantage: Free Acid vs. Methyl Ester in Enantiomeric Purity Retention

The free acid form (CAS 30067-06-2) can be directly resolved by diastereomeric salt crystallization with L-lysine, after which the resolved acid can be used immediately or esterified for the terminal cyclization [1]. In contrast, the methyl ester (CAS 30067-00-6) must first be hydrolyzed to the acid for salt resolution, or resolved enzymatically via transesterification (e.e. ~100% at 50% conversion) but then requires hydrolysis of the resolved ester—a step that introduces measurable racemization risk depending on pH and temperature [2]. The free acid therefore offers a shorter, more robust route to the optically pure intermediate with fewer unit operations.

Enantiomeric Purity Process Robustness Racemization Risk

High-Value Application Scenarios for 2-Hydroxy-3-(4-methoxy-phenyl)-3-(2-nitro-phenylsulfanyl)-propionic Acid


Late-Stage Diltiazem Hydrochloride API Manufacturing

The compound is the immediate precursor to diltiazem. It is used after resolution with L-lysine to obtain (2S,3S)-2-hydroxy-3-(4-methoxyphenyl)-3-(2-nitrophenylthio)propionic acid, which is then reduced (nitro → amino) and cyclized to the 1,5-benzothiazepine core [1]. The free acid's compatibility with L-lysine resolution eliminates an ester hydrolysis step that would otherwise risk racemization [2].

Process Optimization and Scale-Up Studies for Chiral Intermediate Production

The Lewis acid-catalyzed condensation route (US 4,420,628) achieving 40–75% yield with exclusive threo selectivity provides a benchmark for process chemists evaluating alternative catalysts, continuous flow conditions, or solvent systems [1]. The quantified yield and reaction time advantages over the uncatalyzed method (38–56%, 68–120 h) serve as a validated baseline for economic feasibility assessments.

Enantiomeric Purity Reference Standard Preparation

The (2S,3S)-enantiomer obtained by L-lysine resolution can serve as a chiral reference standard for HPLC method development, enabling quantification of enantiomeric excess in process intermediates and final API. The reported >95% ee achievable via enzymatic resolution of the methyl ester [2] establishes a benchmark for chromatographic purity method validation.

Comparative Route Scouting for Second-Generation Diltiazem Syntheses

Researchers evaluating novel synthetic routes (e.g., enzymatic vs. chemical resolution, alternative thiol nucleophiles) require this compound as the gold-standard reference intermediate. Its well-characterized behavior in cyclization allows direct comparison of new route efficiency, atom economy, and stereochemical fidelity against the established industrial process [3].

Quote Request

Request a Quote for 2-Hydroxy-3-(4-methoxy-phenyl)-3-(2-nitro-phenylsulfanyl)-propionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.